molecular formula C18H21NO4S2 B2662164 butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 265098-85-9

butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Cat. No. B2662164
M. Wt: 379.49
InChI Key: OVUDEKNDMMQKFL-QINSGFPZSA-N
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Description

The compound contains a butyl group, a thiazolidine ring, a propanoate group, and a methoxyphenyl group. The thiazolidine ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The methoxyphenyl group is a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, High-Resolution Mass Spectrometry (HRMS), and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy .

Scientific Research Applications

Sustainable Synthesis of Tertiary Butyl Esters

Scientific Field

Synthetic Organic Chemistry

Application Summary

Tertiary butyl esters are widely used in synthetic organic chemistry. They have been developed for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Methods of Application

The synthesis of tertiary butyl esters has been achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to the batch process .

Results or Outcomes

The resultant flow process was found to be more efficient and versatile, making it a more sustainable method for the synthesis of tertiary butyl esters .

Use in Organic Light-Emitting Diodes (OLEDs)

Scientific Field

Materials Chemistry

Application Summary

Tert-butyl substituted hetero-donor Thermally Activated Delayed Fluorescence (TADF) compounds have been used for efficient solution-processed non-doped blue OLEDs .

Methods of Application

Two pairs of blue TADF isomers were designed and synthesized with a hetero-donor configuration. The incorporation of two tert-butyl groups in the molecules increased the molecular solubility and reduced the aggregation-caused self-quenching of excitons in neat films .

Results or Outcomes

Solution-processed non-doped OLEDs were achieved with these blue TADF emitters, exhibiting record-high external quantum efficiencies (EQE) of 25.8%. Furthermore, an all-TADF white OLED with an EQE of 27.3% was also achieved by employing a single emitting layer with the blue TADF emitter as a host for an orange-red TADF dopant .

Tyrosinase Inhibitory Activity

Scientific Field

Biochemistry

Methods of Application

These compounds were synthesized and evaluated for their inhibitory potential in vitro .

Results or Outcomes

MHY773 exhibited the greatest tyrosinase inhibition, outperforming the positive control, kojic acid . It also attenuated α-melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (IBMX)-induced melanin contents in B16F10 melanoma cells .

Skin Whitening

Scientific Field

Dermatology

Application Summary

The compound (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (5-HMT) has been found to have skin whitening effects .

Methods of Application

The compound was applied topically to HRM2 hairless mice .

Results or Outcomes

5-HMT significantly reduced UVB-induced melanogenesis in the mice, suggesting it could be a potential candidate for a therapeutic agent for preventing melanogenesis .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science. For example, studies could investigate its potential use as a therapeutic agent, given the cytotoxic activity of a related compound .

properties

IUPAC Name

butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-3-4-11-23-16(20)9-10-19-17(21)15(25-18(19)24)12-13-5-7-14(22-2)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUDEKNDMMQKFL-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

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